![molecular formula C40H54Cl4F6N14O6 B565787 Brilacidin tetrahydrochloride CAS No. 1224095-99-1](/img/structure/B565787.png)
Brilacidin tetrahydrochloride
Vue d'ensemble
Description
Brilacidin tetrahydrochloride is under investigation for the supportive care of Mucositis, Stomatitis, Mouth Diseases, and Head and Neck Neoplasms .
Synthesis Analysis
Brilacidin is a synthetic, non-peptide, defensin-mimetic with an amphiphilic structure . It exhibits broad-spectrum anti-microbial activities and has demonstrated efficacy in treating Acute Bacterial Skin and Skin Structure Infections (ABSSSI) in Phase 2 clinical trials as an intravenous agent .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as aromatic anilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Chemical Reactions Analysis
Brilacidin has demonstrated potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture . It has also shown synergistic antiviral activity when combined with remdesivir .
Physical And Chemical Properties Analysis
The molecular formula of Brilacidin tetrahydrochloride is C40H54Cl4F6N14O6 . Its molecular weight is 1082.7 g/mol .
Applications De Recherche Scientifique
Antifungal Activity
Brilacidin has demonstrated significant in vitro activity against several problematic fungal pathogens. Its structure, a cationic water-soluble amphiphilic helical arylamide with discrete nonpolar hydrophobic and polar hydrophilic regions, contributes to its effectiveness .
Inhibition of SARS-CoV-2
Studies have shown that Brilacidin can inhibit the SARS-CoV-2 virus in cell culture. It has been observed to exert potent inhibition against different strains of the virus and shows synergistic antiviral activity when combined with remdesivir .
Mechanism Against Viral Infection
Brilacidin is a non-peptide defensin-mimetic small molecule that has been found to inhibit SARS-CoV-2 viral infection. It appears to block the infection at a specific step of the viral life cycle, particularly before viral entry into the host cells .
Mécanisme D'action
Target of Action
Brilacidin tetrahydrochloride is a synthetic small molecule modeled after host defense peptides (HDPs), also known as antimicrobial peptides . It is designed to mimic the biological properties of these peptides, which are part of the innate immune response and are common to most higher forms of life . Brilacidin primarily targets bacterial cell membranes , and it also inhibits PDE4, a predominant phosphodiesterase expressed in neutrophils, T cells, macrophages, and keratinocytes . Moreover, it has been found to bind to the coronavirus attachment factor HSPGs on the host cell surface .
Mode of Action
Brilacidin works by disrupting bacterial cell membranes, mimicking defensins that play a role in innate immunity . It selectively targets bacteria, directly and rapidly disrupting their membranes, resulting in the bacteria’s death . Its inhibition of PDE4 leads to an increase in the intracellular cAMP concentration, thereby reducing the production of pro-inflammatory mediators and increasing anti-inflammatory mediators .
Biochemical Pathways
Brilacidin affects the cell membrane organization and the cell wall integrity pathway, as well as calcium metabolism . It also impacts the early steps of the viral infectious cycle, leading to inhibition of viral load .
Pharmacokinetics
It has been noted that the ic50 and ic90 values for brilacidin observed in the calu-3 cell line are well below clinically achievable concentrations based on pharmacokinetics observed in phase 2 clinical trials with brilacidin for the treatment of acute bacterial skin and skin structure infections (absssi) .
Result of Action
Brilacidin has potent Gram-positive activity and Gram-negative coverage, and is highly effective in treating the ‘superbug’ methicillin-resistant Staphylococcus aureus (MRSA) . It has low cytotoxicity against mammalian cells . It also demonstrates potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture .
Action Environment
It is known that the inhibitory potential of brilacidin against the viruses tested in a study was dependent on the dosing strategy, which necessitated compound addition pre- and post-infection . The inhibitory activity of brilacidin was only modest in the context of the non-enveloped Picornavirus Echovirus, suggesting brilacidin may be less potent against non-enveloped viruses .
Orientations Futures
Brilacidin has shown promising results in inhibiting SARS-CoV-2 infection . It has a dual antiviral mechanism of action including virucidal activity and binding to coronavirus attachment factor HSPGs on the host cell surface . This suggests that Brilacidin could potentially be used as a broad-spectrum antiviral for coronaviruses including SARS-CoV-2 .
Propriétés
IUPAC Name |
4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBCQCKYVOFDR-PIJQHSLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54Cl4F6N14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153595 | |
Record name | Brilacidin tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1082.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brilacidin tetrahydrochloride | |
CAS RN |
1224095-99-1 | |
Record name | Brilacidin tetrahydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brilacidin tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRILACIDIN TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.